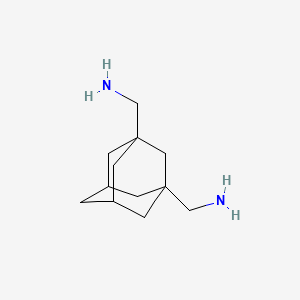
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is a natural product found in Echinocereus enneacanthus . It has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H13NO2/c1-13-10-5-8-6-11-3-2-7 (8)4-9 (10)12/h4-5,11-12H,2-3,6H2,1H3 . The Canonical SMILES is COC1=C (C=C2CCNCC2=C1)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 179.094628657 g/mol . The Topological Polar Surface Area is 41.5 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 . The Complexity is 174 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, belonging to the isoquinoline family, is a compound of interest in various synthesis and structural studies. It has been characterized through techniques like NMR spectroscopy and X-ray crystallography, aiding in understanding its molecular structure (Jarraya et al., 2008).
Pharmacology and Biochemistry
- Research has explored its analogues for potential pharmacological applications. For example, compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group have shown strong affinity for dopamine D3 receptors, suggesting potential in neuroscience and pharmacological research (Gadhiya et al., 2018).
Neurological Studies
- Some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have been found in the brain and are hypothesized to play a physiological role. Their effects on the behavior of mice, such as transient increases in locomotor activity, are of interest in neurological research (Nakagawa et al., 1996).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and H412 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Future research could focus on the synthesis of new compounds with therapeutic properties, similar to the synthetic isoquinolinic alkaloid MHTP . Additionally, the role of isoquinoline alkaloids in various biological activities against infective pathogens and neurodegenerative disorders could be further explored .
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, are often involved in modulating various biological activities against infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given that thiqs are known to exert diverse biological activities, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. The interaction between this compound and COMT can inhibit the enzyme’s activity, leading to increased levels of catecholamines . Additionally, this compound can bind to various receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting mood and cognitive functions . In immune cells, this compound can alter cytokine production, impacting inflammatory responses and immune regulation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For instance, its binding to COMT inhibits the enzyme, resulting in altered catecholamine metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as COMT and monoamine oxidase (MAO), influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and cellular context. For example, its inhibition of COMT can lead to increased levels of catecholamines, while its interaction with MAO can affect the breakdown of monoamines .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Within cells, it may be transported by organic cation transporters (OCTs) and other membrane proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, nucleus, or mitochondria, depending on the cell type and physiological conditions . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLPFVHBVOGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329097 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-43-4 | |
| Record name | 1,2,3,4-Tetrahydro-7-methoxy-6-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




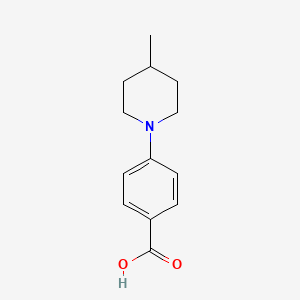
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
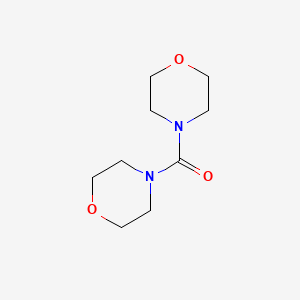

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
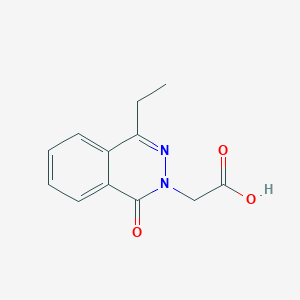
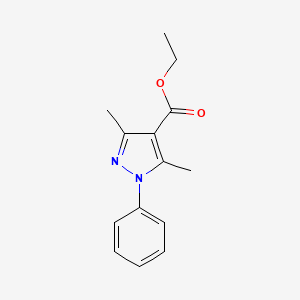



![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
